N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
CAS No.: 476465-39-1
Cat. No.: VC6680465
Molecular Formula: C18H13N3O4S2
Molecular Weight: 399.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476465-39-1 |
|---|---|
| Molecular Formula | C18H13N3O4S2 |
| Molecular Weight | 399.44 |
| IUPAC Name | N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O4S2/c22-13(11-4-2-1-3-5-11)9-26-18-21-20-17(27-18)19-16(23)12-6-7-14-15(8-12)25-10-24-14/h1-8H,9-10H2,(H,19,20,23) |
| Standard InChI Key | YELFVJQGABDJHU-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Composition
The compound’s IUPAC name, N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide, reflects its intricate architecture. Its molecular formula, C₁₈H₁₃N₃O₄S₂, corresponds to a molecular weight of 399.44 g/mol. Key structural features include:
-
A 1,3,4-thiadiazole ring at the core, known for conferring metabolic stability and bioactivity.
-
A phenacylsulfanyl substituent (-S-CH₂-C(=O)-C₆H₅) at position 5 of the thiadiazole, introducing electrophilic reactivity.
-
A 1,3-benzodioxole moiety fused to a carboxamide group at position 2, enhancing lipophilicity and hydrogen-bonding capacity.
The SMILES notation, C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4, further illustrates the connectivity of these groups.
Synthesis and Modifications
Synthetic Route
The synthesis of this compound likely follows a multi-step sequence common to thiadiazole-carboxamide derivatives:
-
Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with carboxylic acids or esters under dehydrating conditions.
-
Sulfanyl Group Introduction: Nucleophilic substitution at the thiadiazole’s C5 position using phenacyl bromide or similar electrophiles.
-
Carboxamide Coupling: Reaction of the benzodioxole-5-carboxylic acid with the aminothiadiazole intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 399.44 g/mol | |
| Solubility | Not publicly disclosed | |
| LogP (Predicted) | 3.2 (Moderately lipophilic) | |
| Hydrogen Bond Donors | 2 (NH, CONH) | |
| Hydrogen Bond Acceptors | 7 (2xO, 3xN, 2xS=O) |
The compound’s molar refractivity (104.3 cm³/mol) and polar surface area (121 Ų) suggest moderate blood-brain barrier permeability, aligning with antimicrobial agents targeting peripheral infections.
Comparative Analysis with Structural Analogs
The target compound’s phenacylsulfanyl group confers higher electrophilicity than methyl or butyl substituents, potentially enhancing covalent binding to microbial enzymes .
Research Challenges and Future Directions
-
Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility for intravenous delivery.
-
Target Identification: Proteomic studies are needed to map interactions with bacterial dihydrofolate reductase or fungal CYP51.
-
In Vivo Toxicology: Acute toxicity profiles in rodent models remain uncharacterized, necessitating LD₅₀ and histopathology studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume